2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. This could include the types of reactions involved, the conditions under which they occur, and the yield of the product.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis of Organic Compounds
The compound serves as a precursor or intermediate in the synthesis of a wide range of organic compounds. For instance, it has been used in the synthesis of spiroborate esters from 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate, showcasing its utility in preparing chiral organoboranes, which are valuable in asymmetric synthesis and catalysis processes (Stepanenko et al., 2011). Furthermore, research demonstrates its application in creating 1-substituted benzimidazoles through reactions with o-bromophenyl isocyanide under CuI catalysis, highlighting its versatility in heterocyclic chemistry (Lygin & Meijere, 2009).
Material Science and Sensor Development
In material science and sensor technology, derivatives of "2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride" have been utilized for developing highly water-soluble fluorescent and colorimetric pH probes. These probes are synthesized to monitor acidic and alkaline solutions effectively, offering applications in real-time pH sensing for intracellular pH imaging due to their outstanding solubility in water and significant stability and selectivity (Diana et al., 2020).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the molecule's derivatives have shown promise in synthesizing biologically active compounds. For example, the synthesis of 1-amino-1-phenylbutane from n-butylbenzene, where the compound acts as an intermediate for creating substances with neurokinin antagonist properties. This process exemplifies the compound's role in developing potential therapeutic agents (Nagarapu et al., 2009).
Catalysis and Reaction Mechanisms
The compound is also involved in studies focusing on reaction mechanisms and catalysis. For instance, it is used in exploring the hydroaminoalkylation reactions catalyzed by titanium complexes for synthesizing nitrogen heterocycles, demonstrating its utility in constructing complex molecular frameworks through catalytic methods (Kaper & Doye, 2019).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This could involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or potential new applications for the compound.
properties
IUPAC Name |
2-(4-bromophenyl)-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHRFHYTBYOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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